Rolicyprine

Vue d'ensemble

Description

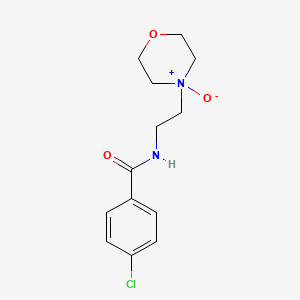

Rolicyprine (EX-4883) is an antidepressant . This compound is a potent inhibitor of monoamine oxidase in vivo . It has been found that Rolicyprine must be biotransformed before it becomes a pharmacologically active compound . Once activated, Rolicyprine appears to have a pharmacology similar to that of the antidepressant tranylcypromine .

Synthesis Analysis

The synthesis of Rolicyprine involves a reaction with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine or N-Boc-O-O-(mesitylsulfonyl) hydroxylamine in an organic solvent at a temperature of 0 to 20°C under the action of N-methyl morpholine . This results in an intermediate N-Boc-O-cyclopropylhydrazine . The intermediate then undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove a Boc protecting group, yielding cyclopropylhydrazine hydrochloride .Molecular Structure Analysis

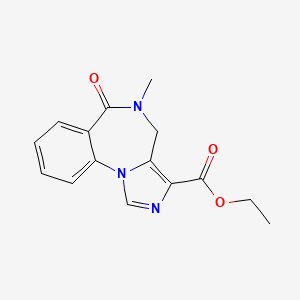

Rolicyprine has a molecular formula of C14H16N2O2 . Its molecular weight is 244.29 .Chemical Reactions Analysis

The chemical reactions involving Rolicyprine are complex and involve multiple steps . The exact reactions would depend on the specific conditions and reagents used.Applications De Recherche Scientifique

1. Cancer Research

Roscovitine is primarily recognized for its potential in cancer treatment. It functions as a cyclin-dependent kinase inhibitor, directly competing at the ATP-binding site. This action makes Roscovitine a valuable tool in cell cycle, apoptosis, and cancer studies. It shows promise in treating a range of cancers, neurodegenerative diseases, inflammation, viral infections, polycystic kidney disease, and glomerulonephritis (Cicenas et al., 2015).

2. Dual Pathway Targeting in Cancer Therapy

R-Roscovitine exhibits the potential to simultaneously target both the p53 and NF-κB pathways, which is significant in cancer therapy. This dual targeting can potentiate apoptosis in cancer cells, offering a novel approach to cancer treatment. The suppression of the NF-κB pathway by R-Roscovitine might also explain its anti-inflammatory properties (Dey et al., 2007).

3. Personalized Cancer Diagnostics and Therapeutics

Research suggests that integrating standard clinical, treatment data, and genetic/genomic information can predict genotypic and phenotypic maps in cancer. This approach can be enhanced by incorporating drugs like Roscovitine, which targets specific pathways in cancer cells, facilitating personalized cancer biomedicine (Roukos, 2009).

4. Novel Cyclin-Dependent Kinase Inhibitors

Derivatives of Seliciclib (Rolicyprine) have been developed with improved potency both in vitro and in vivo, offering new opportunities in cancer treatment. These derivatives share a similar CDK inhibitor profile to Seliciclib but demonstrate up to a 40-fold improvement in cellular potency (Green et al., 2009).

Propriétés

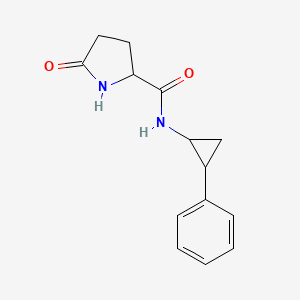

IUPAC Name |

5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSLDMJXBQKDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859774 | |

| Record name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rolicyprine | |

CAS RN |

23887-48-1 | |

| Record name | Cypromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde](/img/structure/B1679432.png)

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)